阿拉洛糖苷A

科学研究应用

阿拉罗苷A在科学研究中具有广泛的应用,包括:

化学: 用作合成其他生物活性化合物的起始原料。

生物学: 研究其对细胞过程和信号通路的影响。

医学: 研究其潜在的治疗作用,特别是在治疗溃疡和氧化应激相关疾病方面。

作用机制

阿拉罗苷A通过多种机制发挥其作用:

胃保护作用: 它抑制H+/K±ATPase的活性,减少胃酸分泌并保护胃黏膜。

抗氧化活性: 它增强抗氧化酶(如超氧化物歧化酶和过氧化氢酶)的活性,从而减少氧化应激。

类似化合物:

人参皂苷: 与阿拉罗苷A类似,人参皂苷也是具有各种生物活性的三萜皂苷。

来自人参的皂苷: 这些化合物与阿拉罗苷A在结构上相似,并表现出类似的生物学作用。

生化分析

Biochemical Properties

Araloside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme renin, where it exhibits low inhibitory activity with an IC50 value of 77.4 μM . Additionally, Araloside A has been shown to modulate the Fas/FasL pathway, which is involved in apoptotic cell death . This interaction suggests that Araloside A may have potential therapeutic applications in conditions characterized by excessive apoptosis.

Cellular Effects

Araloside A exerts significant effects on various cell types and cellular processes. In human MH7A rheumatoid arthritis fibroblast-like synoviocytes, Araloside A increases apoptosis and decreases the production of pro-inflammatory cytokines such as IL-1β and IL-6 . Furthermore, Araloside A, in combination with L-ascorbic acid, has been shown to enhance cellular antioxidant status by increasing cell viability, antioxidant enzyme activity, and inhibiting the release of lactate dehydrogenase (LDH) and the accumulation of malondialdehyde (MDA) . These effects highlight the potential of Araloside A in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Araloside A involves several pathways. It has been found to inhibit the activity of H+/K±ATPase, which plays a role in gastric acid secretion . Additionally, Araloside A modulates mitochondrial-mediated signaling pathways by inhibiting the release of mitochondrial cytochrome c into the cytoplasm and suppressing the activities of caspase-9 and caspase-3 . These actions contribute to its gastroprotective effects. Furthermore, Araloside A has been shown to down-regulate the mRNA and protein expressions of apoptosis protease-activating factor-1 and cleaved poly (ADP ribose) polymerase-1, while up-regulating Bcl-2 mRNA and protein expressions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Araloside A have been observed to change over time. Studies have shown that Araloside A exhibits stability and maintains its activity over extended periods . In in vitro studies, Araloside A has demonstrated long-term effects on cellular function, including sustained inhibition of pro-apoptotic protein expression and promotion of anti-apoptotic protein expression . These findings suggest that Araloside A can provide prolonged therapeutic benefits in various experimental models.

Dosage Effects in Animal Models

The effects of Araloside A vary with different dosages in animal models. In a study on ethanol- and aspirin-induced gastric ulcer in mice, Araloside A was administered at doses of 10, 20, and 40 mg/kg . The results indicated that higher doses of Araloside A significantly improved gastric mucosal blood flow, gastric binding mucus volume, and ulcer inhibition rate

Metabolic Pathways

Araloside A is involved in several metabolic pathways. It has been shown to interact with enzymes such as cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT), which are involved in the biosynthesis of triterpenoid saponins . These interactions suggest that Araloside A may influence metabolic flux and metabolite levels, contributing to its pharmacological effects.

Transport and Distribution

The transport and distribution of Araloside A within cells and tissues have been studied extensively. After oral administration, Araloside A is distributed in various organs, including the liver, heart, spleen, lung, kidney, and brain . The highest concentrations of Araloside A were observed in the liver, indicating its primary site of action . Additionally, Araloside A has been shown to cross the blood-brain barrier, suggesting potential effects on the central nervous system .

Subcellular Localization

Araloside A exhibits specific subcellular localization, which influences its activity and function. Studies have shown that Araloside A localizes to the endoplasmic reticulum, where it interacts with CYP450 proteins involved in triterpenoid biosynthesis . This localization is essential for its role in modulating metabolic pathways and exerting its pharmacological effects.

准备方法

合成路线和反应条件: 阿拉罗苷A的合成涉及多个步骤,从提取刺五加根皮开始。该过程包括:

提取: 用甲醇或乙醇等溶剂提取根皮。

纯化: 然后使用色谱技术纯化提取物以分离阿拉罗苷A。

表征: 使用核磁共振(NMR)和质谱(MS)等光谱方法对分离的化合物进行表征。

工业生产方法: 阿拉罗苷A的工业生产遵循类似的提取和纯化工艺,但规模更大。 在工业环境中,常使用高效液相色谱(HPLC)来纯化阿拉罗苷A .

化学反应分析

反应类型: 阿拉罗苷A会发生各种化学反应,包括:

氧化: 阿拉罗苷A可以被氧化形成不同的衍生物。

还原: 还原反应可以改变阿拉罗苷A中存在的官能团。

取代: 取代反应可以在分子中引入新的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应。

相似化合物的比较

Ginsenosides: Similar to Araloside A, ginsenosides are also triterpenoid saponins with various biological activities.

Saponins from Panax japonicus: These compounds share structural similarities with Araloside A and exhibit similar biological effects.

Uniqueness: Araloside A is unique due to its specific anti-ulcer properties and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .

属性

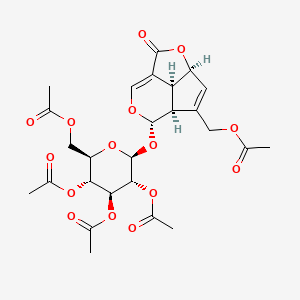

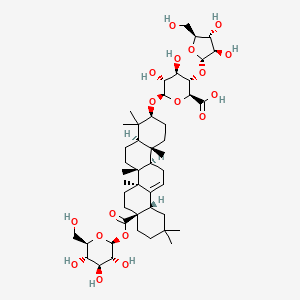

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFNXMDCOFFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7518-22-1 | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。